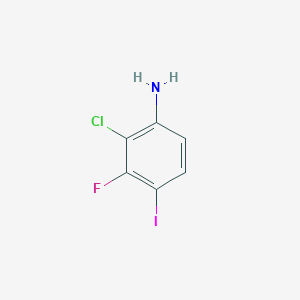

2-Chloro-3-fluoro-4-iodoaniline

Description

Significance of Halogenated Aniline (B41778) Scaffolds in Synthetic Chemistry

Halogenated aniline scaffolds are fundamental building blocks in modern organic synthesis, primarily due to their utility in forming carbon-carbon and carbon-heteroatom bonds. The presence of halogens provides reactive handles for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are cornerstones of synthetic chemistry, enabling the construction of complex molecules from simpler precursors.

The aniline functional group itself can direct the regioselectivity of certain reactions, and its modification allows for the introduction of further diversity. rsc.org Aniline derivatives serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. chemicalbook.comgoogle.com The ability to create diverse, lead-like molecular scaffolds from relatively simple building blocks is a powerful strategy in medicinal chemistry and drug discovery. rsc.org The strategic placement of halogens on the aniline ring is a key element in designing molecules with specific, targeted functions.

Overview of 2-Chloro-3-fluoro-4-iodoaniline within the Context of Highly Substituted Aromatics

This compound is a prime example of a highly substituted aromatic compound, featuring three different halogen atoms—chlorine, fluorine, and iodine—at specific positions on the aniline ring. This unique substitution pattern makes it a particularly valuable intermediate for creating complex, multi-functionalized molecules. The differential reactivity of the carbon-halogen bonds (C-I > C-Cl, with C-F being the least reactive in typical cross-coupling conditions) allows for selective, stepwise functionalization of the aromatic ring.

The iodine atom at the 4-position is the most reactive site for transformations like Suzuki or Sonogashira couplings. Following the initial reaction at the C-I bond, the chlorine atom at the 2-position can be targeted for subsequent modifications under different reaction conditions. The fluorine atom at the 3-position is generally more stable and often remains in the final product, where it can influence the molecule's conformational properties and metabolic stability, a desirable trait in pharmaceutical design. The amine group at the 1-position can also be used for a variety of chemical modifications or to direct ortho-lithiation.

The combination of these features in a single, compact molecule allows synthetic chemists to access a wide range of complex chemical space from a single starting material, making this compound a powerful tool in the synthesis of novel organic materials and active pharmaceutical ingredients.

Chemical Data

The following tables provide key chemical data for this compound and related compounds for comparative context.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄ClFIN |

| InChI Key | BBSWHEGIFCFOQO-UHFFFAOYSA-N |

| Monoisotopic Mass | 270.9061 Da |

| Predicted XlogP | 2.6 |

| Data sourced from PubChemLite. uni.lu |

Table 2: Comparative Properties of Related Halogenated Anilines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chloro-4-iodoaniline | 42016-93-3 | C₆H₅ClIN | 253.47 | 70-73 |

| 2-Fluoro-4-iodoaniline (B146158) | 29632-74-4 | C₆H₅FIN | 237.01 | 55-57 |

| 4-Chloro-2-iodoaniline | 63069-48-7 | C₆H₅ClIN | 253.47 | N/A |

| Data compiled from various chemical suppliers. sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLWYBMAXUXBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 2 Chloro 3 Fluoro 4 Iodoaniline

Role of Halogen Substituents in Reactivity

The presence of chlorine, fluorine, and iodine on the aniline (B41778) ring significantly influences its chemical reactivity. These halogens exert both electronic and steric effects that modulate the electron density of the aromatic ring and the accessibility of its reactive sites.

Halogen atoms on an aromatic ring generally exhibit a dual nature in their electronic influence. They are electronegative, and thus inductively withdraw electron density from the ring, making it less nucleophilic. However, they also possess lone pairs of electrons that can be donated to the aromatic pi-system through resonance, which is an electron-donating effect.

In the case of 2-Chloro-3-fluoro-4-iodoaniline, the strongly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect. Chlorine also withdraws electron density inductively, though to a lesser extent than fluorine. Iodine is the least electronegative of the three and its inductive effect is weaker. Conversely, the ability to donate electrons via resonance (mesomeric effect) increases down the group: I > Br > Cl > F. This is due to the better overlap of the larger p-orbitals of iodine with the pi-system of the benzene (B151609) ring.

The crystal structure of 2-Chloro-4-iodoaniline reveals weak intermolecular interactions involving the amine functionality as a donor group and the halogen atoms as acceptors, specifically N-H···I and N-H···Cl interactions, which contribute to the stability of the crystal lattice. researchgate.net A comparison of C–X···π interactions (where X is a halogen) shows that these interactions are more likely to form in the order I > Br > Cl >> F. researchgate.net

The identity of the halogen substituents and their positions on the aniline ring play a crucial role in directing the course of chemical reactions. The varying electronegativity and size of fluorine, chlorine, and iodine lead to differences in bond strengths with the carbon atom of the aromatic ring (C-F > C-Cl > C-I). This directly impacts their ability to act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Generally, in SNAr reactions, the rate-determining step is the attack of the nucleophile. The reactivity order for halogens as leaving groups is often F > Cl > Br > I, because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. However, in some cases, the breaking of the carbon-halogen bond is the rate-limiting step, and the order of reactivity can be reversed (I > Br > Cl > F), reflecting the bond strength. For instance, studies on the SNAr reactions of 6-halopurine nucleosides have shown varied reactivity orders depending on the nucleophile and reaction conditions. researchgate.net

The specific arrangement of the halogens in this compound, with the bulky iodine atom at the 4-position, the chlorine at the 2-position, and the small fluorine at the 3-position, creates a unique steric and electronic environment that influences regioselectivity in substitution reactions.

Reactivity of the Amino Group

The amino group (-NH₂) is a strong activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. testbook.combyjus.com However, the presence of three deactivating halogen substituents on the ring in this compound mitigates this effect to some extent. The amino group itself can also act as a nucleophile.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile. quora.com It can participate in nucleophilic substitution reactions with various electrophiles. For instance, anilines can react with alkyl halides in nucleophilic substitution reactions. quora.com

However, the nucleophilicity of the amino group in this compound is reduced by the electron-withdrawing effects of the three halogen atoms. This diminished nucleophilicity can affect the rate and feasibility of reactions at the amino group. In acidic media, the amino group can be protonated to form an anilinium ion, which is meta-directing for electrophilic aromatic substitution. byjus.com

The formation of a new carbon-nitrogen bond is a key transformation for anilines, often leading to the synthesis of more complex molecules with diverse applications. These reactions can involve the amino group acting as a nucleophile to attack an electrophilic carbon center. nptel.ac.in

The Ullmann condensation, or Ullmann-type coupling, is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine, alcohol, or thiol. organic-chemistry.orgbyjus.com These reactions typically require high temperatures and a base. organic-chemistry.org

The reactivity of the different halogens in this compound towards Ullmann-type coupling would be expected to follow the order I > Br > Cl, reflecting the C-X bond strength. Therefore, the iodine at the 4-position would be the most likely site for this type of reaction. Modern modifications of the Ullmann reaction, often using ligands such as N,N-dimethylglycine, can proceed under milder conditions. organic-chemistry.org These reactions are valuable for creating new C-N bonds and synthesizing more complex aniline derivatives.

Data Tables

Table 1: Influence of Halogen Substituents on Reactivity

| Property | Fluorine | Chlorine | Iodine |

| Electronegativity | Highest | High | Lowest |

| Inductive Effect | Strong -I | Moderate -I | Weak -I |

| Resonance Effect | Weak +M | Moderate +M | Strong +M |

| C-X Bond Strength | Strongest | Intermediate | Weakest |

| Leaving Group Ability (SNAr, attack as RDS) | Good | Moderate | Poor |

| Leaving Group Ability (SNAr, bond breaking as RDS) | Poor | Moderate | Good |

Table 2: Reactivity of the Amino Group in this compound

| Reaction Type | Reactivity of Amino Group | Influencing Factors | Potential Products |

| Nucleophilic Substitution | Acts as a nucleophile | Reduced by electron-withdrawing halogens | N-alkylated or N-acylated anilines |

| Carbon-Nitrogen Bond Formation | Can form new C-N bonds | Steric hindrance from ortho-chloro substituent | Substituted diphenylamines, N-aryl anilines |

| Ullmann-Type Coupling | Can participate as the amine component | Reactivity of the C-I bond is highest | N-Aryl derivatives |

Carbon-Nitrogen Bond Formation

Buchwald–Hartwig Amination Analogs

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org While specific Buchwald-Hartwig reactions involving this compound are not extensively documented, its reactivity can be inferred from the general principles of the reaction. The reaction typically couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rug.nlresearchgate.net

Given the relative reactivity of aryl halides in palladium catalysis (I > Br > Cl >> F), the carbon-iodine bond at the C-4 position of this compound would be the exclusive site of reaction. This allows for the selective introduction of a new amino substituent at this position, creating highly substituted aniline derivatives. The choice of bulky, electron-rich phosphine ligands is crucial for the efficiency of these transformations, especially with challenging substrates. youtube.com

Table 1: Hypothetical Buchwald-Hartwig Amination of this compound

| Amine | Catalyst/Ligand | Base | Product |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 4-(Morpholin-4-yl)-2-chloro-3-fluoroaniline |

| Piperidine | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Chloro-3-fluoro-4-(piperidin-1-yl)aniline |

| Aniline | Pd₂(dba)₃ / BrettPhos | LHMDS | N¹-(2-Chloro-3-fluorophenyl)benzene-1,4-diamine |

This table presents predicted products based on established Buchwald-Hartwig methodology.

Chan–Lam Coupling Analogs

The Chan–Lam coupling provides an alternative, copper-catalyzed method for the formation of aryl-heteroatom bonds, typically coupling aryl boronic acids with amines or alcohols. organic-chemistry.orgwikipedia.org This reaction is attractive due to its often milder conditions, which can be conducted at room temperature and open to the air. organic-chemistry.orgalfa-chemistry.com In the context of this compound, the molecule could theoretically act as the amine component, coupling with an aryl boronic acid.

The reaction involves the formation of a copper-aryl species from the boronic acid, which then undergoes a ligand exchange with the aniline's N-H bond, followed by reductive elimination to form the new C-N bond. wikipedia.org This would result in the N-arylation of the this compound. The presence of various substituents on the aniline may influence the reaction rate, but the core transformation remains a viable strategy for creating triarylamine structures. organic-chemistry.org

Table 2: Hypothetical Chan–Lam Coupling of this compound

| Aryl Boronic Acid | Copper Source | Base | Product |

| Phenylboronic acid | Cu(OAc)₂ | Pyridine | N-(2-Chloro-3-fluoro-4-iodophenyl)aniline |

| 4-Methoxyphenylboronic acid | Cu(OTf)₂ | Et₃N | N-(2-Chloro-3-fluoro-4-iodophenyl)-4-methoxyaniline |

| Thiophene-2-boronic acid | CuCl₂ | K₂CO₃ | N-(2-Chloro-3-fluoro-4-iodophenyl)thiophen-2-amine |

This table presents predicted products based on established Chan-Lam coupling methodology.

Regioselective Reactions

The distinct electronic properties and positions of the substituents on the this compound ring allow for a high degree of control in regioselective reactions, enabling functionalization at specific positions.

Directed Ortho-Metalation and Substitution

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. uwindsor.ca The amino group (-NH₂) of an aniline is a potential DMG, but its acidic protons would be preferentially abstracted by the strong base. Therefore, the amino group must first be protected, for instance as a carbamate (B1207046) (e.g., -NHBoc) or an amide, which are excellent DMGs. nih.gov

For a protected derivative of this compound, the directing group would guide lithiation to one of its two ortho positions. The position ortho to the nitrogen and meta to the iodine (C-6) would likely be favored for deprotonation over the more sterically hindered and electronically different C-2 position, which is already substituted with chlorine. Following lithiation, the resulting aryllithium species can be quenched with various electrophiles to install a new substituent with high regioselectivity.

Table 3: Predicted Regioselective Functionalization via Directed ortho-Metalation

| Protecting Group (on N) | Electrophile | Resulting Functional Group at C-6 |

| -CO₂tBu (Boc) | (CH₃)₂SO₄ | -CH₃ |

| -CONEt₂ | CO₂ | -COOH |

| -P(O)(OEt)₂ | I₂ | -I |

This table assumes prior protection of the aniline nitrogen, followed by DoM and reaction with an electrophile.

Control of Substitution Patterns in Aromatic Systems

The substitution pattern on this compound is a result of the interplay between the activating amino group and the deactivating halogen substituents. The amino group is a strong activating group and is ortho, para-directing for electrophilic aromatic substitution. However, in this molecule, the para position is blocked by the iodine atom, and one ortho position is blocked by the chlorine atom. This leaves the C-6 position as the most likely site for further electrophilic substitution. The fluorine at C-3 and the iodine at C-4 also exert a deactivating inductive effect, which may necessitate more forcing conditions for substitution to occur.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing character of the halogens can activate the ring towards attack by a nucleophile. The most probable site for SNAr would be the carbon bearing the chlorine atom (C-2), as it is ortho to the activating amino group and part of a highly halogenated ring system. However, such reactions would likely require harsh conditions.

Cycloaddition and Annulation Reactions

The aniline functionality is a key handle for constructing fused heterocyclic systems through cycloaddition and annulation reactions.

Heteroannulation Reactions

Heteroannulation reactions involve the formation of a new heterocyclic ring fused to an existing ring. The amino group of this compound, along with an adjacent ring position, can participate in reactions that build heterocycles like quinolines, quinoxalines, or benzimidazoles. For example, a Skraup synthesis or a variation thereof, reacting the aniline with α,β-unsaturated carbonyl compounds under acidic conditions, could potentially yield a highly substituted quinoline (B57606).

Similarly, condensation of the aniline with 1,2-dicarbonyl compounds would lead to the formation of substituted quinoxalines. The specific substitution pattern of the starting aniline would be directly translated into the final heterocyclic product, providing a route to novel and complex scaffolds for applications in medicinal chemistry and materials science. nih.gov Three-component reactions involving the aniline, an aldehyde, and another component can also be a powerful strategy for constructing complex heterocyclic systems in a single step. beilstein-journals.org

Cycloaddition with Polyhalogenated Nitrobutadienes

The reaction of anilines with butadienes can, in principle, lead to the formation of six-membered rings through a formal [4+2] cycloaddition, a class of reactions known as the Diels-Alder reaction. In the context of forming quinoline structures, this would typically involve the reaction of an aniline with a suitable four-carbon synthon. The reaction of this compound with a polyhalogenated nitrobutadiene would represent a complex transformation where the aniline could potentially act as a dienophile.

However, the direct cycloaddition of an aniline, where the benzene ring itself is the dienophile, is not a typical Diels-Alder reaction. More commonly, the aniline is transformed into a more reactive species, or the reaction proceeds through a different pathway, such as a conjugate addition followed by cyclization and aromatization. The nitro group in the polyhalogenated nitrobutadiene is a strong electron-withdrawing group, making the diene electron-poor. For a standard Diels-Alder reaction, this would require an electron-rich dienophile. While the amino group of this compound is electron-donating, the benzene ring itself is rendered electron-deficient by the three halogen substituents.

A more plausible pathway for the formation of a quinoline from this compound and a polyhalogenated nitrobutadiene would be a Michael-type addition of the amino group to the electron-deficient diene, followed by an intramolecular cyclization and subsequent elimination/aromatization steps. This sequence would ultimately lead to a highly substituted quinoline.

Illustrative Reaction Data for Aniline-Butadiene Cycloadditions:

| Aniline Reactant | Diene/Unsaturated Carbonyl | Catalyst/Conditions | Product | Yield (%) |

| Aniline | Acrolein | H₂SO₄, Oxidizing Agent | Quinoline | ~70% |

| 4-Methylaniline | Crotonaldehyde | Acid Catalyst | 2,6-Dimethylquinoline | Variable |

| Aniline | Methyl vinyl ketone | Lewis Acid | 4-Methylquinoline | Moderate |

This table presents generalized data for well-known quinoline syntheses and is for illustrative purposes only, as specific data for this compound is not available.

Intramolecular Diels-Alder Reactions with Halogenated Systems

The intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic tool for the construction of polycyclic systems. For this compound to undergo an IMDA reaction, it would first need to be functionalized with a diene-containing side chain attached to the amino group. The dienophile would be a double or triple bond within this side chain. The halogenated aromatic ring itself would not directly participate in the cycloaddition but would be part of the final fused ring system.

The general strategy would involve the N-alkylation or N-acylation of this compound with a chain containing both a diene and a dienophile. The nature of the tether connecting the diene and dienophile is crucial for the success of the IMDA reaction, influencing the feasibility and stereochemical outcome of the cyclization. The reaction works best when forming five or six-membered rings. masterorganicchemistry.com

Given the substitution pattern of the aniline, the resulting product would be a complex, halogenated, fused heterocyclic system. The electronic nature of the dienophile (whether it is electron-rich or electron-poor) would dictate the conditions required for the reaction, which can be thermal or Lewis-acid catalyzed.

Hypothetical Data for Intramolecular Diels-Alder Reactions of Aniline Derivatives:

Specific examples of IMDA reactions starting from this compound are not documented. The following table provides a hypothetical representation of how such a reaction might be designed and the expected outcomes, based on general principles of IMDA reactions.

| N-Substituted Aniline Precursor | Tether Length | Dienophile | Conditions | Product Type |

| N-(Nona-6,8-dien-1-yl)-2-chloro-3-fluoro-4-iodoaniline | 4 atoms | Terminal Alkene | Thermal (e.g., reflux in xylene) | Fused Bicyclic System |

| N-Acryloyl-N-(penta-2,4-dien-1-yl)-2-chloro-3-fluoro-4-iodoaniline | 2 atoms | Acryloyl (electron-poor) | Lewis Acid (e.g., Et₂AlCl) | Fused Lactam System |

| N-(Hepta-4,6-dien-1-ynyl)-2-chloro-3-fluoro-4-iodoaniline | 3 atoms | Terminal Alkyne | High Temperature | Fused Aromatic System |

This table is a hypothetical illustration of potential IMDA reactions and does not represent experimentally verified results for this compound.

Mechanistic Investigations of Reactions Involving 2 Chloro 3 Fluoro 4 Iodoaniline

Unraveling Reaction Pathways

The diverse functionalities on the aromatic ring of 2-Chloro-3-fluoro-4-iodoaniline allow for a variety of reaction mechanisms to be explored. These pathways are highly dependent on the reaction conditions, including the nature of the reagents, temperature, and catalysts employed.

Radical reactions involving haloaromatic compounds are often initiated by homolytic cleavage of a carbon-halogen bond. In the case of this compound, the carbon-iodine (C-I) bond is the most likely to undergo homolytic cleavage due to its lower bond dissociation energy compared to the C-Cl and C-F bonds. This can be initiated by heat or ultraviolet (UV) light.

The general mechanism for a radical chain reaction, such as radical halogenation, involves three key steps: initiation, propagation, and termination. For instance, in a hypothetical reaction with a radical initiator, a bromine radical could be generated. youtube.com

Initiation: An initiator molecule absorbs energy to form radicals.

Propagation: The generated radical reacts with the substrate to form a new radical, which then continues the chain reaction. youtube.com For example, a bromine radical could abstract a hydrogen atom from the amino group or, less likely, attack the aromatic ring.

Termination: Two radicals combine to form a stable, non-radical product, thus terminating the chain reaction.

The presence of multiple halogens and an amino group on the ring would influence the stability of any resulting aryl radical intermediates and the regioselectivity of subsequent reactions.

Radical cations are formed when a neutral molecule loses a single electron, resulting in a species with both a positive charge and an unpaired electron. utexas.edu For anilines, the formation of a radical cation can be achieved through one-electron oxidation, which can be induced by electrochemical methods, chemical oxidants, or photoredox catalysis. beilstein-journals.org The nitrogen atom's lone pair makes anilines susceptible to oxidation.

Once formed, the amine radical cation of this compound would be a highly reactive intermediate. beilstein-journals.org Its subsequent reactivity could involve several pathways:

Deprotonation: Loss of a proton from the nitrogen atom would generate an aminyl radical.

Bond Cleavage: The radical cation could undergo fragmentation, although this is less common for simple anilines.

Dimerization: Two radical cations could couple, leading to the formation of dimeric products, a known pathway in the polymerization of aniline (B41778). researchgate.net

The reactivity of these radical cations is a key aspect of processes like visible-light-mediated photochemistry. beilstein-journals.org The specific pathway taken would be influenced by the solvent and other species in the reaction mixture. libretexts.org

In acidic conditions, the amino group of this compound will be protonated to form an anilinium ion. This has a profound effect on the reactivity of the aromatic ring. The -NH3+ group is a strong deactivating group and a meta-director for electrophilic aromatic substitution, a stark contrast to the activating, ortho-, para-directing nature of the -NH2 group. chemistrysteps.com

Another significant cationic pathway for anilines is diazotization. Treatment of the primary aromatic amine with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures leads to the formation of a diazonium salt. This diazonium group (-N2+) is an excellent leaving group and can be substituted by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of a range of functional groups. libretexts.orgtib.eu

| Reaction | Reagent | Product |

| Diazotization | NaNO₂, HCl | 2-Chloro-3-fluoro-4-iodobenzenediazonium chloride |

| Sandmeyer (Halogenation) | CuCl / CuBr | Aryl chloride / Aryl bromide |

| Sandmeyer (Cyanation) | CuCN | Aryl nitrile |

| Schiemann Reaction | HBF₄, heat | Aryl fluoride |

| Iodination | KI | Aryl iodide |

| Hydroxylation | H₂O, heat | Phenol (B47542) |

This table illustrates potential transformations of the diazonium salt derived from this compound.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for arenes. The regioselectivity of EAS on this compound is determined by the directing effects of the existing substituents. vanderbilt.edu

-NH₂ (Amino group): A strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance. chemistrysteps.com

-F, -Cl, -I (Halogens): These are deactivating groups due to their inductive electron withdrawal, but they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org

The positions open for substitution are C-5 and C-6. The directing effects of the substituents are as follows:

The -NH₂ group strongly directs to the ortho position (C-6) and the para position (C-4, which is blocked).

The -Cl group at C-2 directs to its ortho (C-3, blocked) and para (C-5) positions.

The -F group at C-3 directs to its ortho (C-2 and C-4, both blocked) and para (C-6) positions.

The -I group at C-4 directs to its ortho positions (C-3 and C-5).

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH₂ | C-1 | Activating (Resonance) | Ortho, Para |

| -Cl | C-2 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

| -F | C-3 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

| -I | C-4 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

This table summarizes the electronic and directing effects of the substituents on the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is generally challenging for benzene (B151609) derivatives unless the ring is activated by strong electron-withdrawing groups, typically located ortho and/or para to a good leaving group. wikipedia.org In this compound, all three halogen atoms are potential leaving groups. The order of leaving group ability for halogens in SNAr is generally I > Br > Cl > F. Therefore, the iodine atom at C-4 would be the most likely to be displaced.

The SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The presence of the other electron-withdrawing halogens (Cl and F) would help to stabilize the negative charge in this intermediate, thus facilitating the reaction. The amino group, being electron-donating, would disfavor this reaction. However, under strongly basic conditions, the amino group could be deprotonated, which would further complicate the reaction.

Arynes are highly reactive intermediates that can be generated from haloarenes by treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent. The mechanism involves deprotonation of a ring hydrogen ortho to a halogen, followed by elimination of the halide.

For this compound, there are two available ring hydrogens at C-5 and C-6. Deprotonation at C-5 could lead to the elimination of the iodo group at C-4, forming a 2-chloro-3-fluoro-5,6-didehydroaniline (an aryne). Alternatively, deprotonation at C-6 could lead to the elimination of the chloro group at C-2 if the geometry allows, or potentially the fluoro group at C-3, though C-F bonds are generally stronger. The formation of different aryne intermediates is possible, and the subsequent trapping of these arynes with nucleophiles or dienes would lead to a variety of substituted products. The regioselectivity of the nucleophilic addition to the aryne would be influenced by the electronic effects of the remaining substituents. nih.gov

Mechanistic Studies of Specific Transformations

Domino Rearrangements in Multi-substituted Aniline Synthesis

The synthesis of multi-substituted anilines can be efficiently achieved through domino rearrangement reactions. While direct mechanistic studies on this compound in this context are not extensively documented, the principles can be inferred from studies on related systems, such as the copper-catalyzed domino rearrangement of ortho-alkylated N-methoxyanilines. nih.gov This transformation is believed to proceed through a unique "domino rearrangement" in which an initial researchgate.netrsc.org rearrangement of the methoxy (B1213986) group prompts a subsequent researchgate.netnih.gov rearrangement of an ortho substituent to the meta position, yielding a sequentially substituted aniline. nih.gov

In the case of a hypothetical N-alkoxy derivative of this compound, the electron-withdrawing nature of the chloro and fluoro substituents would significantly influence the electron density of the aromatic ring, thereby affecting the energetics of the rearrangement steps. The reaction is typically promoted by cationic copper catalysts under mild conditions. nih.gov

Proposed Mechanistic Steps:

Coordination: The copper catalyst coordinates to the nitrogen atom of the N-alkoxy aniline derivative.

researchgate.netrsc.org-Rearrangement: The alkoxy group undergoes a researchgate.netrsc.org-rearrangement to the ortho position.

researchgate.netnih.gov-Rearrangement: This initial rearrangement induces a subsequent researchgate.netnih.gov-shift of a substituent from the ortho to the meta position.

The presence of the halogen atoms on the aniline ring would modulate the reactivity and potentially the regioselectivity of these rearrangement processes.

Photoredox-Cobalt Dehydrogenation Mechanisms

The dehydrogenation of N-heterocycles, such as tetrahydroquinolines (THQs), which can be synthesized from aniline precursors, is a vital transformation. A merged visible-light photoredox and cobalt catalysis system has been shown to be effective for the acceptorless dehydrogenation of THQs at ambient temperatures. acs.org For a THQ derived from this compound, the mechanism would likely follow an oxidative quenching pathway. acs.org

Key Mechanistic Features:

Photoexcitation: A photoredox catalyst, such as [Ru(bpy)₃]²⁺, is excited by visible light.

Oxidative Quenching: The excited photocatalyst is oxidatively quenched by a Co(II) complex, generating a Co(I) species and the oxidized photocatalyst.

Hydrogen Atom Transfer: The Co(I) species facilitates the dehydrogenation of the THQ substrate through a hydrogen atom transfer process.

Catalyst Regeneration: The photocatalyst is regenerated in the catalytic cycle.

The electronic properties of the substituents on the aromatic ring of the THQ, originating from the this compound precursor, would influence the rate and efficiency of the dehydrogenation process.

| Catalyst System Components | Proposed Role in Mechanism |

| Visible-Light Photoredox Catalyst (e.g., [Ru(bpy)₃]Cl₂) | Absorbs light and initiates electron transfer. |

| Cobalt Catalyst (e.g., Co(dmgH)₂PyCl) | Acts as the dehydrogenation agent in its reduced Co(I) state. |

| Substrate (Tetrahydroquinoline derivative) | Undergoes dehydrogenation to the corresponding quinoline (B57606). |

Electrochemical Selanylation Mechanisms

The direct introduction of a selanyl (B1231334) group onto an aniline derivative represents a powerful tool for the synthesis of organoselenium compounds. While a specific protocol for the electrochemical selanylation of this compound is not detailed in the literature, the mechanism can be postulated based on studies of the electrochemical selenylation of other activated aromatic systems. researchgate.net The process likely involves the anodic oxidation of a diselenide to generate an electrophilic selenium species.

Postulated Mechanistic Pathway:

Anodic Oxidation: At the anode, a diorganoyl diselenide is oxidized to generate a highly electrophilic selenium species.

Electrophilic Attack: This electrophilic selenium species is then attacked by the electron-rich aniline derivative. The position of attack will be directed by the existing substituents. Given the substitution pattern of this compound, the attack would likely occur at the C5 or C6 position.

Deprotonation: Subsequent deprotonation of the resulting intermediate yields the final selenylated aniline product.

The electron-withdrawing nature of the chloro and fluoro groups in this compound would decrease the nucleophilicity of the aromatic ring, making the electrophilic attack more challenging compared to unsubstituted aniline.

Ullmann-Type Coupling Mechanisms

The Ullmann reaction is a classic method for the formation of carbon-carbon or carbon-heteroatom bonds, often employing copper catalysts. acs.orgnih.gov In the context of this compound, the highly reactive carbon-iodine bond is the most likely site for an Ullmann-type coupling. The mechanism for the coupling of two molecules of an aryl halide generally involves the formation of an organocopper intermediate. acs.org

Generally Accepted Mechanism:

Formation of Active Copper(I) Species: Metallic copper is oxidized in the presence of the aryl halide to form a Cu(I) species.

Oxidative Addition: The Cu(I) species undergoes oxidative addition with a molecule of the aryl halide (Ar-I) to form an organocopper(III) intermediate (Ar-Cu(III)-I).

Reductive Elimination: This intermediate then reacts with a second molecule of the aryl halide, leading to reductive elimination and the formation of the biaryl product (Ar-Ar) with the regeneration of the copper catalyst. acs.orgiu.edu

The presence of multiple halogen substituents on the aniline ring can influence the reaction. The electron-withdrawing chloro and fluoro groups can activate the aryl halide towards nucleophilic attack, a key step in some proposed Ullmann-type mechanisms. nih.govmdpi.com Computational studies on related systems have shown that the activation energy of the haloarene activation step is a critical factor in determining the reaction yield. iu.edumdpi.com

| Step | Description | Influence of Substituents |

| 1. Oxidative Addition | The C-I bond of this compound adds to a Cu(I) center. | The C-I bond is the most reactive site for this step. The electron-withdrawing groups may facilitate this process. |

| 2. Transmetalation/Second Oxidative Addition | A second equivalent of the aniline or another coupling partner interacts with the copper center. | The nature of the coupling partner is crucial. |

| 3. Reductive Elimination | The two organic fragments are joined, forming a new C-C or C-N bond and regenerating a lower-valent copper species. | The electronic and steric properties of the coupled groups affect the rate of this final step. |

Palladium-Catalyzed Migratory Cycloannulation Mechanisms

Palladium-catalyzed migratory cycloannulation reactions provide a powerful means to construct azaheterocycles. acs.org Starting from a substituted aniline like this compound and an appropriate alkene, this strategy can lead to the formation of complex heterocyclic scaffolds. The mechanism is believed to proceed through a series of well-defined steps involving palladium intermediates. acs.org

Key Mechanistic Steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) complex, forming an arylpalladium(II) intermediate.

Migratory Insertion: The alkene substrate then undergoes migratory insertion into the arylpalladium bond.

Metal Migration: The palladium center can then migrate along the carbon chain of the former alkene.

Cyclization/Reductive Elimination: The final ring-closing step can occur through various pathways, including an aza-Michael addition to a quinone methide intermediate, followed by reductive elimination to regenerate the Pd(0) catalyst. acs.org

The specific pathway and the regioselectivity of the cyclization would be influenced by the nature of the alkene and the substitution pattern on the aniline ring.

Reactions of Polyhalogenated Nitrobutadienes with Anilines

The reaction of electron-deficient anilines with polyhalogenated nitrobutadienes can lead to the formation of various heterocyclic compounds. Due to the presence of three electron-withdrawing halogen substituents, this compound is considered an electron-deficient aniline. Computational studies on the reaction of 2-nitroperchloro-1,3-butadiene with para-nitroaniline have elucidated several possible mechanistic pathways. researchgate.netnih.gov

Two of the most plausible pathways proceed through the formation of a chlorinated nitrile oxide intermediate, which can be trapped by alkenes. researchgate.net These pathways are characterized by the extrusion of a p-nitrophenylisocyanate. nih.gov

Plausible Mechanistic Pathways:

Path 5 & 6 (as described in computational studies): These pathways involve the initial nucleophilic attack of the aniline on the nitrobutadiene, followed by a series of rearrangements and eliminations that lead to the formation of a chlorinated nitrile oxide and the extrusion of an isocyanate. nih.gov

The reaction is proposed to initiate with a vinylic nucleophilic substitution (SNVin) reaction. nih.gov The calculated Gibbs activation energies for the rate-determining steps of the various proposed mechanisms provide insight into the most likely reaction course. researchgate.netnih.gov

| Proposed Pathway | Key Intermediate | Calculated Activation Energy (example from a related system) |

| Path 1 | Direct substitution product | Higher activation energy |

| Path 5 | Chlorinated nitrile oxide | Lower activation energy, considered plausible nih.gov |

| Path 6 | Chlorinated nitrile oxide | Lower activation energy, considered plausible nih.gov |

Cycloaddition of Benzimidazolium Ylides

The cycloaddition of benzimidazolium ylides with various dipolarophiles, particularly activated alkynes, represents a sophisticated method for the synthesis of complex heterocyclic scaffolds. Mechanistic studies have revealed a detailed reaction pathway that, while not specifically documented for this compound, can be extrapolated to understand its potential reactivity.

General Mechanistic Pathway

The reaction is initiated by the in situ generation of a benzimidazolium ylide from its corresponding salt, typically using a base like triethylamine (B128534). This ylide then partakes in a [3+2] cycloaddition with an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form a dihydropyrrolo[1,2-a]benzimidazole intermediate. plos.orgresearchgate.net A key finding that has reshaped the understanding of this reaction is that this initial cycloadduct is often not the final product. Instead, it undergoes a ring-opening of the imidazole (B134444) moiety, leading to the formation of a 2-(1H-pyrrol-1-yl)aniline derivative. plos.orgresearchgate.netfigshare.com

This ring-opening is followed by a nucleophilic attack of the aniline's amino group onto a nearby carbonyl group (from the alkyne), which, after the elimination of a leaving group, results in the formation of a pyrrolo[1,2-a]quinoxalin-4(5H)-one. plos.orgnih.gov The isolation and characterization, including by X-ray diffraction, of the 2-(1H-pyrrol-1-yl)aniline intermediate have provided strong evidence for this stepwise mechanism over a previously proposed concerted pathway. plos.org

Involvement of this compound

While specific studies involving this compound in this reaction are not available in the current literature, its structural features suggest a predictable influence on the reaction mechanism. The electron-withdrawing nature of the chloro and fluoro substituents would decrease the nucleophilicity of the aniline nitrogen. This would likely impact the rate of the final ring-closing step to form the pyrrolo[1,2-a]quinoxalin-4(5H)-one. The steric hindrance provided by the ortho-chloro group might also play a role in the kinetics of the cyclization.

Table 1: Representative Products from Cycloaddition of Benzimidazolium Ylides with DMAD

| Benzimidazolium Ylide Precursor | Product(s) | General Observations |

| 1,3-Dimethylbenzimidazolium iodide | 2-(1,3-Dimethyl-1H-pyrrol-1-yl)aniline, Pyrrolo[1,2-a]quinoxalin-4(5H)-one | Formation of both ring-opened and cyclized products. |

| 1-Ethyl-3-methylbenzimidazolium iodide | 2-(1-Ethyl-3-methyl-1H-pyrrol-1-yl)aniline | Primarily the ring-opened product is isolated. |

| 1-Benzyl-3-methylbenzimidazolium iodide | Pyrrolo[1,2-a]quinoxalin-4(5H)-one | Favors the formation of the cyclized quinoxalinone. |

This table is illustrative and based on general findings in the field, not on specific experiments with this compound.

Gold-Catalyzed Cascade Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving the activation of alkynes and allenes toward nucleophilic attack. Gold(I) and gold(III) complexes can catalyze a variety of cascade reactions, leading to the efficient construction of intricate molecular architectures, including indole (B1671886) derivatives.

General Principles of Gold Catalysis in Indole Synthesis

A common strategy in gold-catalyzed indole synthesis involves the reaction of an aniline with an alkyne. The gold(I) catalyst, being highly carbophilic, coordinates to the alkyne, rendering it more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen. This initial step can trigger a cascade of events, including cyclization and aromatization, to furnish the indole core.

For instance, a gold-catalyzed hydroarylation of an alkyne with an indole (a pre-formed indole nucleus) can lead to the formation of Z-alkenyl indoles with high regio- and stereoselectivity. nih.gov In other instances, a gold-catalyzed cascade involving an aniline and a suitably functionalized alkyne can lead to the formation of fused indole skeletons. figshare.com The efficiency and outcome of these reactions are often dependent on the nature of the catalyst, ligands, and the electronic properties of the substrates.

Prospective Role of this compound

In the context of gold-catalyzed reactions, this compound could serve as the aniline component. The nucleophilicity of the amino group, while diminished by the electron-withdrawing halogens, would still be sufficient to participate in reactions with a gold-activated alkyne. The iodine atom at the 4-position offers a potential handle for subsequent cross-coupling reactions, allowing for further diversification of the resulting indole products. A hypothetical gold-catalyzed cascade could involve the initial reaction of the aniline with an alkyne, followed by an intramolecular cyclization.

Table 2: Illustrative Gold-Catalyzed Reactions for Heterocycle Synthesis

| Aniline/Indole Substrate | Alkyne Substrate | Gold Catalyst | Product Type |

| Indole | Bromoalkyne | SIPrAuCl/NaBARF | Z-Alkenyl indole |

| N-Arylhydroxamic acid | Terminal Alkyne | Gold(I) complex | N-Protected indole |

| Tryptamine derivative | 2-Ethynylbenzoic acid | Gold(I) complex | Tryptamine-fused polycycle |

This table presents examples of gold-catalyzed reactions to illustrate the scope of this chemistry and is not based on direct experimentation with this compound.

Larock Indole Annulation Mechanistic Insights

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.org This reaction is highly relevant to this compound due to its ortho-iodoaniline substructure.

The Catalytic Cycle

The generally accepted mechanism for the Larock indole annulation proceeds through the following key steps wikipedia.orgub.edu:

Reduction of Pd(II) to Pd(0): The active catalyst is a Pd(0) species, which is typically formed in situ from a Pd(II) precursor like palladium acetate.

Oxidative Addition: The ortho-iodoaniline undergoes oxidative addition to the Pd(0) catalyst, forming an arylpalladium(II) intermediate.

Alkyne Coordination and Insertion: The disubstituted alkyne coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond.

Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium, leading to the formation of a six-membered palladacycle.

Reductive Elimination: The final step is a reductive elimination from the palladacycle, which forms the indole product and regenerates the Pd(0) catalyst, thus closing the catalytic cycle.

Influence of Substituents on this compound

The chloro and fluoro substituents on the aniline ring of this compound are expected to have a significant electronic impact on the Larock annulation. As electron-withdrawing groups, they decrease the electron density of the aromatic ring and the nucleophilicity of the aniline nitrogen. This can affect several steps in the catalytic cycle:

Oxidative Addition: The rate of oxidative addition of the C-I bond to Pd(0) may be influenced by the electronic nature of the ring, although this step is generally facile for iodoarenes.

Cyclization: The reduced nucleophilicity of the nitrogen atom could slow down the intramolecular cyclization step. Indeed, studies on other substituted anilines have shown that electron-deficient substrates can be more challenging and may require modified reaction conditions. nih.gov

Regioselectivity: The regioselectivity of the alkyne insertion is primarily governed by steric factors, with the bulkier substituent on the alkyne typically orienting itself to the C2 position of the resulting indole. ub.edunih.gov The electronic nature of the aniline may have a secondary effect on this selectivity.

The use of N-protected derivatives, such as N-acetyl or N-tosyl anilines, has been shown to improve yields in some cases, which could be a viable strategy for the successful application of this compound in the Larock indole synthesis. wikipedia.org

Table 3: Representative Examples of Larock Indole Annulation

| o-Iodoaniline Derivative | Alkyne | Product | Typical Yield |

| 2-Iodoaniline | Diphenylacetylene | 2,3-Diphenylindole | High |

| N-Methyl-2-iodoaniline | 1-Phenyl-1-propyne | 1-Methyl-2-phenyl-3-methylindole | Good |

| 4-Chloro-2-iodoaniline | 4-Octyne | 5-Chloro-2,3-dipropylindole | Moderate to Good |

| N-Benzyl-4-methoxy-2-iodoaniline | Silyl-substituted alkyne | N-Benzyl-5-methoxy-3-substituted-indole | Moderate |

This table is illustrative, drawing from general examples of the Larock indole synthesis to indicate its scope and is not based on specific experimental data for this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights into molecular behavior at the electronic level.

Density Functional Theory (DFT) Applications

DFT is a mainstay of computational chemistry for its balance of accuracy and computational cost. It is frequently applied to study the electronic structure, reaction mechanisms, and non-covalent interactions of organic molecules.

Elucidation of Activation Energies and Reaction Barriers

For related halogenated anilines, DFT calculations have been used to model reaction pathways, such as electrophilic aromatic substitution. tsijournals.com These calculations determine the energies of transition states and intermediates, allowing for the elucidation of activation barriers. tsijournals.com For instance, studies on the chlorination of aniline (B41778) have used DFT to show that the stability of reaction intermediates dictates the orientation of the substitution. tsijournals.com A similar approach for 2-Chloro-3-fluoro-4-iodoaniline would involve calculating the energy profile for various reactions, identifying the rate-limiting steps and predicting the most likely outcomes. However, specific data on the activation energies for reactions involving this compound are not present in the available literature.

Analysis of Interaction Energies in Transition States

The analysis of interaction energies within transition state structures is critical for understanding the forces that stabilize or destabilize them. In studies of similar molecules, DFT is used to break down the total interaction energy into components like electrostatic, Pauli repulsion, and orbital interaction terms. This analysis helps to explain why certain reaction pathways are favored over others. For this compound, such an analysis would be invaluable for rationalizing its reactivity in various chemical transformations, but specific research on this is currently unavailable.

Evaluation of Hydrogen and Halogen Bonds in Cocrystals

Halogenated anilines are known to form cocrystals stabilized by hydrogen and halogen bonds. DFT calculations are instrumental in evaluating the strength and nature of these non-covalent interactions. Theoretical studies on other perhalogenated anilines have explored their capability to act as donors for both hydrogen and halogen bonds. These calculations can predict intermolecular geometries and interaction energies, which are crucial for crystal engineering. While the potential for this compound to form such bonds is high, specific DFT evaluations of its cocrystals have not been reported.

Semi-Empirical Methods

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative to ab initio methods like DFT. They can be employed for initial conformational analysis of large systems or for screening purposes. While methods like PM3 have been used to study reactions of aniline derivatives, no specific applications of semi-empirical methods to this compound have been documented in the searched scientific literature. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important.

The energy and distribution of the HOMO and LUMO, often called the frontier orbitals, are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

For the parent aniline molecule, the π and π* molecular orbitals have been studied using ab initio methods. researchgate.net The introduction of chloro, fluoro, and iodo substituents to the aniline ring, as in this compound, would significantly alter the energies and spatial distributions of these frontier orbitals due to their differing electronegativity and size. A detailed MO analysis would map these changes, providing a clear picture of the molecule's electronic landscape and predicting its behavior in chemical reactions. However, a specific molecular orbital analysis for this compound is not available in the public research domain.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, acting as an electron acceptor, is prone to nucleophilic attack. chemrxiv.orgresearchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap. This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.orgresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. chemrxiv.orgresearchgate.net

Table 1: Relationship between HOMO-LUMO Energy Gap and Molecular Properties

| HOMO-LUMO Energy Gap | Kinetic Stability | Chemical Reactivity | Polarizability |

| Large | High | Low | Low |

| Small | Low | High | High |

Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP map displays regions of varying electron density.

Electron-rich regions (negative potential): These areas, typically colored red or yellow on an MEP map, are susceptible to electrophilic attack. In this compound, these regions would likely be concentrated around the amino group and potentially the π-system of the aromatic ring, which is enriched by the electron-donating effect of the nitrogen atom.

Electron-poor regions (positive potential): These areas, usually colored blue, indicate a deficiency of electrons and are the sites for nucleophilic attack. chemrxiv.org For this molecule, positive potential would be expected around the hydrogen atoms of the amino group and in the vicinity of the electronegative halogen atoms (chlorine and fluorine). The iodine atom, being the largest and most polarizable, could also influence the local electrostatic potential significantly.

The MEP map for this compound would therefore present a complex landscape, with the interplay of the activating amino group and the deactivating, electronegative halogens defining the probable sites of interaction.

Conformational Analysis and Steric Effects

The three-dimensional structure and conformation of this compound are significantly influenced by its substituents. In many aniline derivatives, the amino group is not perfectly coplanar with the aromatic ring, adopting a slightly pyramidal geometry. researchgate.net

The presence of three different halogen atoms at positions 2, 3, and 4 introduces considerable steric hindrance. The large iodine atom at the 4-position, flanked by a fluorine at the 3-position and a chlorine at the 2-position (which is ortho to the amino group), creates a crowded environment. This steric crowding can be expected to have several consequences:

It can influence the planarity of the molecule, potentially increasing the pyramidalization of the amino group.

It can restrict the rotation of the amino group.

It can hinder the approach of reactants to the adjacent functional groups, thereby affecting the molecule's reactivity and the regioselectivity of its reactions. For example, access to the amino group or the ortho and meta positions on the ring would be sterically demanding.

Prediction of Reactivity and Selectivity

Based on the theoretical principles discussed, the reactivity and selectivity of this compound can be predicted:

Electrophilic Attack: The amino group is a strong activating group and directs electrophiles to the ortho and para positions. However, in this compound, the para position (4) is blocked by an iodine atom, and one ortho position (2) is blocked by a chlorine atom. The other ortho position (6) and the remaining meta position (5) are the most likely sites for electrophilic substitution. The strong electron-donating nature of the amino group would likely make the ring susceptible to electrophilic attack despite the presence of three halogens.

Nucleophilic Attack: The electron-poor regions identified by MEP analysis, particularly near the halogen substituents, could be sites for nucleophilic attack, although nucleophilic aromatic substitution typically requires very strong electron-withdrawing groups and/or harsh reaction conditions.

Role of Iodine: The carbon-iodine bond is the weakest among the carbon-halogen bonds present. This makes the iodine atom a potential leaving group in certain reactions, such as cross-coupling reactions (e.g., Suzuki, Heck). ossila.com The steric bulk around the iodine atom could, however, modulate this reactivity.

Synthetic Applications and Derivatization

Building Block in Complex Organic Synthesis

The strategic positioning of the halogen atoms and the amino group makes 2-chloro-3-fluoro-4-iodoaniline a valuable precursor in multi-step synthetic sequences. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, and the fluorine atom can influence the electronic properties and biological activity of the final products.

This substituted aniline (B41778) is a key starting material for the synthesis of various polyfunctionalized heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The combination of the aniline moiety with the different halogens facilitates the construction of complex ring systems through a variety of synthetic methodologies.

The synthesis of indole (B1671886) derivatives, a core scaffold in many natural products and pharmaceuticals, can be achieved using this compound. beilstein-journals.orgnih.gov One-pot, multi-component reactions are particularly effective for this purpose. For instance, a four-component reaction involving an ortho-haloaniline, a terminal alkyne, N-iodosuccinimide, and an alkyl halide can produce highly substituted 3-iodoindoles. beilstein-journals.org This sequence typically involves a copper-free alkynylation, followed by a base-catalyzed cyclization to form the indole ring, electrophilic iodination at the 3-position, and finally, N-alkylation. beilstein-journals.org

| Reactant 1 | Reactant 2 | Reagents | Product | Yield (%) | Ref. |

| This compound | Phenylacetylene | DBU, KOt-Bu, NIS, MeI | 1-Methyl-2-phenyl-3-iodo-4-chloro-5-fluoroindole | - | beilstein-journals.org |

| This compound | 1-Octyne | DBU, KOt-Bu, NIS, BnBr | 1-Benzyl-2-hexyl-3-iodo-4-chloro-5-fluoroindole | - | beilstein-journals.org |

| Data presented is representative of the general synthetic strategy. Specific yields for these exact substrates were not provided in the source. |

This compound is also a precursor for the synthesis of quinolines and related azacycles. These nitrogen-containing heterocycles are prevalent in a variety of biologically active compounds. The Vilsmeier-Haack reaction, for example, can be used to synthesize 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides. nih.gov Subsequent modifications of the formyl group and the chloro substituent allow for the introduction of diverse functionalities and the construction of fused ring systems.

| Starting Material | Reagents | Product | Application | Ref. |

| N-(2-Chloro-3-fluoro-4-iodophenyl)acetamide | POCl₃, DMF | 2,4-Dichloro-5-fluoro-6-iodoquinoline-3-carbaldehyde | Intermediate for quinoline (B57606) derivatives | nih.gov |

| 2,4-Dichloro-8-quinoline-3-carbonitrile derivatives | N-tert-butylpiperidin-4-amine | 2-chloro-3-cyano-4-[4-(tert-butylamino) piperidin-1-yl]quinoline derivatives | Synthesis of substituted 2,4-diamino-quinoline derivatives | google.com |

The synthesis of benzofuran (B130515) derivatives, another important heterocyclic motif, can be achieved through cycloaddition reactions. For example, a Cu(OTf)₂-catalyzed [3+2] cycloaddition of an indole-3-acrylate with a suitable dienophile can lead to the formation of indole-tethered benzofuran scaffolds. rsc.org While the direct use of this compound was not explicitly detailed for this specific reaction, its derivatives could potentially be employed in similar strategies to access halogenated benzofuran systems.

Thiazolidin-4-ones are a class of heterocyclic compounds with a wide range of biological activities. Their synthesis often involves the condensation of an amine, a carbonyl compound, and a mercaptoacetic acid derivative. nih.gov While direct synthesis from this compound is not explicitly documented in the provided search results, the amino group of this aniline could potentially react with an appropriate aldehyde and thioglycolic acid in a one-pot, three-component reaction to yield the corresponding N-substituted thiazolidin-4-one. nih.govnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Ref. |

| Amine | Aldehyde | Thioglycolic acid | VOSO₄ / Acetonitrile | Thiazolidin-4-one derivative | nih.gov |

| 4-(p-toulysulfonoxy) benzaldehyde | Aryl/heteryl amines | Mercaptoacetic acid | PEG-400 | 2,3-disubstituted-4-thiazolidinones | nih.gov |

| This table represents a general synthetic route to thiazolidinones. |

Benzothiazoles are another class of sulfur-containing heterocycles with significant applications. nih.gov A common synthetic route involves the condensation of a 2-aminothiophenol (B119425) with a carbonyl compound or its equivalent. nih.govmdpi.com Alternatively, o-iodoanilines can be utilized in copper-promoted cyclization reactions with a sulfur source. organic-chemistry.org For example, a three-component reaction of an o-iodoaniline, potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (B87167) (DMSO) can afford 2-unsubstituted benzothiazoles. organic-chemistry.org The DMSO in this case acts as a carbon source, solvent, and oxidant. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reagents/Catalyst | Product | Yield | Ref. |

| o-Iodoaniline | K₂S | DMSO | 2-Unsubstituted benzothiazole | Good | organic-chemistry.org |

| N-Benzyl-2-iodoanilines | K₂S | Copper | Benzothiazoles | - | organic-chemistry.org |

| o-Iodoanilines | Arylacetic acids, S₈ | Copper | 2-Substituted benzothiazoles | Good | organic-chemistry.org |

| This table outlines general synthetic strategies for benzothiazoles from o-iodoanilines. |

Precursors for Acyclic Polyfunctionalized Compounds

This compound can serve as a starting point for the synthesis of acyclic polyfunctionalized compounds through reactions that cleave the aromatic ring or through transformations of the functional groups. While direct ring-opening is challenging, the amino group and the halogens can be used to introduce functionality.

For example, the amino group can be converted to a variety of other functional groups via diazotization. The resulting diazonium salt can be transformed into hydroxyl, cyano, or other groups. The halogen atoms, particularly the iodo group, are amenable to a range of cross-coupling reactions, allowing for the introduction of carbon-based substituents. These substituents can then be further manipulated to build up an acyclic chain with multiple functional groups.

Role in Medicinal Chemistry Intermediates (Generic)

Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound, with its unique substitution pattern, is a valuable intermediate for the synthesis of complex drug candidates. For instance, the related 2-fluoro-4-iodoaniline (B146158) is a known component in the synthesis of MEK inhibitors, a class of targeted cancer therapeutics. lifechempharma.com

The different halogens on the ring can be selectively functionalized. The iodine atom is the most reactive in palladium-catalyzed cross-coupling reactions, followed by the chlorine atom. This differential reactivity allows for a stepwise and controlled introduction of various molecular fragments, which is a key advantage in the synthesis of complex active pharmaceutical ingredients (APIs).

Applications in Agrochemical and Dyestuff Industries (Generic)

The utility of halogenated anilines extends to the agrochemical and dyestuff industries. In agrochemicals, the introduction of halogen atoms can enhance the efficacy and metabolic stability of pesticides and herbicides. 3-Chloro-4-fluoroaniline, a structurally related compound, is an important intermediate for the synthesis of herbicides and bactericides. google.com This suggests that this compound could also serve as a precursor for novel agrochemicals.

In the dyestuff industry, anilines are foundational components of many synthetic dyes. The specific nature and position of the substituents on the aniline ring determine the color and fastness properties of the resulting dye. The presence of multiple halogens in this compound offers possibilities for the synthesis of specialty dyes with unique properties.

Derivatization Strategies for Functional Enhancement

The functional groups of this compound and its derivatives can be further modified to enhance their properties or to enable their incorporation into larger molecular systems.

Post-Synthetic Modifications

Post-synthetic modifications are chemical reactions performed on a fully assembled or partially assembled molecule to introduce new functional groups or to alter existing ones. For derivatives of this compound, such modifications can be used to fine-tune their biological activity, physical properties, or to attach them to other molecules, such as polymers or biomolecules.

Common post-synthetic modifications could include:

Acylation of the amino group: Reaction with acyl chlorides or anhydrides to form amides. This can be used to introduce a variety of substituents and to modulate the electronic properties of the aromatic ring.

Alkylation of the amino group: Introduction of alkyl groups on the nitrogen atom.

Further electrophilic aromatic substitution: Although the ring is deactivated by the halogens, under forcing conditions, further substitution might be possible.

Modification of appended substituents: If the initial derivatization involved introducing a functionalized side chain, this side chain can be further modified. For example, a terminal alkyne could be used in "click" chemistry reactions.

| Modification Strategy | Reagent Example | Resulting Functional Group | Purpose |

| Acylation | Acetyl chloride | Amide | Introduce new substituents, modulate electronic properties |

| Sulfonylation | Tosyl chloride | Sulfonamide | Enhance stability, alter biological activity |

| Buchwald-Hartwig amination | A primary amine, Pd catalyst | Di- or tri-substituted aniline | Form C-N bonds, build complexity |

| Sonogashira coupling (on iodo-group) | A terminal alkyne, Pd/Cu catalyst | Alkynyl aniline | Introduce carbon-carbon triple bonds for further functionalization |

Table 3: Post-Synthetic Modification Strategies

Introduction of Diverse Functional Groups

The primary sites for the introduction of new functionalities on this compound are the amino group at the 1-position and the iodo group at the 4-position. The reactivity of these sites can be harnessed through a variety of well-established synthetic methodologies, including palladium-catalyzed cross-coupling reactions and diazotization-substitution sequences.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the site of the iodine atom. researchgate.netresearchgate.netnih.gov The high reactivity of the carbon-iodine bond makes it an excellent handle for these transformations. acs.org

The amino group offers another point of modification. It can be transformed into a diazonium salt, which is a versatile intermediate that can be substituted by a wide range of nucleophiles. acs.org This process, known as the Sandmeyer or related reactions, allows for the introduction of functionalities such as hydroxyl, cyano, and additional halide groups.

N-Functionalization Reactions

While direct N-alkylation and N-acylation are common methods for modifying anilines, the electronic nature of this compound may influence these reactions. A more robust approach for introducing N-aryl or N-heteroaryl groups is the Buchwald-Hartwig amination. This palladium-catalyzed reaction facilitates the coupling of the aniline with aryl halides or triflates. researchgate.netresearchgate.net For the successful execution of this reaction, particularly with less reactive coupling partners, protection of the amine group may be necessary. For instance, a patent describes the use of a pivaloyl protecting group on the similar 2-fluoro-4-iodoaniline, which is later removed to yield the desired N-substituted product.

C-C and C-N Bond Formation via Cross-Coupling

The iodo group at the 4-position is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the iodoaniline with an organoboron reagent, such as a boronic acid or ester. nih.gov This reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

The Sonogashira coupling provides a route to introduce alkyne functionalities. nih.gov This reaction involves the coupling of the iodoaniline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov

The Buchwald-Hartwig amination can also be employed at the iodo-position to introduce a new amino group by coupling with a primary or secondary amine. researchgate.net

The following table summarizes these key cross-coupling reactions, providing a general framework for the derivatization of this compound.

| Reaction Name | Reagents & Conditions | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Aryl/Vinyl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | Aryl or Vinyl group |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N), Solvent (e.g., THF) | Alkynyl group |

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane) | Substituted amino group |

Functional Group Interconversion via Diazotization

The amino group of this compound can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). acs.org This diazonium intermediate is highly reactive and can undergo substitution with various nucleophiles to introduce a range of functional groups. A patent for a related compound, 2-chloro-3-fluoro-4-methoxyaniline, describes a deamination process which proceeds through a diazonium intermediate.

The table below outlines some of the potential transformations of the diazonium salt derived from this compound.

| Reaction Type | Reagents | Resulting Functional Group |

| Sandmeyer Reaction | CuCl / HCl | Chloro |

| CuBr / HBr | Bromo | |

| CuCN / KCN | Cyano | |

| Schiemann Reaction | HBF₄, heat | Fluoro |

| Hydroxylation | H₂O, H₂SO₄, heat | Hydroxyl |

| Iodination | KI | Iodo |

Future Directions and Emerging Research Areas for 2 Chloro 3 Fluoro 4 Iodoaniline

The unique substitution pattern of 2-chloro-3-fluoro-4-iodoaniline, featuring three different halogen atoms and an amino group on a benzene (B151609) ring, makes it a molecule of significant interest for future research. Its potential as a versatile building block in medicinal chemistry and materials science is predicated on the development of innovative chemical strategies. Emerging research is focused on unlocking this potential through more efficient syntheses, exploring its unique reactivity, leveraging computational tools for predictive design, and integrating high-throughput techniques to accelerate discovery.

Q & A

Q. What are the key considerations for synthesizing 2-Chloro-3-fluoro-4-iodoaniline with high purity?

To ensure high-purity synthesis, prioritize halogenation sequence and reaction conditions. The iodine atom, due to its bulkiness, should be introduced first to avoid steric hindrance in subsequent substitutions. Use Pd-catalyzed coupling or directed ortho-metalation for regioselective halogen placement. Purification via column chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) effectively removes byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H, ¹³C, and ¹⁹F for halogen verification) .

Q. How should researchers characterize the molecular structure of this compound?

Combine spectroscopic and crystallographic methods:

- NMR : Use ¹⁹F NMR to resolve fluorine environments (δ ≈ -120 to -140 ppm for aromatic F) and ¹H NMR to identify amine protons (δ 4.5–5.5 ppm, broad). Halogen-induced deshielding effects complicate ¹³C NMR; assign peaks via 2D HSQC/HMBC .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (271.458 Da) and isotopic patterns (Cl: ~3:1 for M/M+2; I: dominant M+2 peak) .

- X-ray Diffraction : For crystalline samples, single-crystal X-ray analysis resolves bond angles and interhalogen distances (e.g., C-I ≈ 2.09 Å, C-F ≈ 1.34 Å) .

Q. What solvents and storage conditions are optimal for this compound?

Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Use anhydrous DMF or THF for reactions; avoid protic solvents (e.g., MeOH) to minimize amine oxidation. Purity degradation >5% over 6 months requires repurification .

Advanced Research Questions

Q. How can computational modeling predict electronic effects in this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ≈ 5.2 eV), indicating nucleophilic aromatic substitution (SNAr) reactivity at the para-iodo position. Electrostatic potential maps highlight electron-deficient regions near Cl/F, guiding electrophile targeting .

Q. What strategies address regioselectivity challenges in multi-halogenated aniline derivatives?

- Directed Metalation : Use tert-butoxycarbonyl (Boc) protection on the amine to direct halogenation via ortho-lithiation. For example, Boc-protected intermediates allow sequential I → Cl → F substitution with >90% regioselectivity .

- Cross-Coupling : Suzuki-Miyaura coupling with iodinated intermediates retains fluorine/chl orine integrity. Pd(PPh₃)₄ catalyst and K₂CO₃ base in toluene/water (3:1) achieve >85% yield .

Q. How can researchers resolve contradictory NMR data caused by halogen proximity?

Overlapping signals in ¹H NMR (e.g., aromatic protons near F/Cl) require advanced techniques:

- NOESY/ROESY : Differentiates para/ortho protons through spatial correlations.

- 19F-1H HOESY : Maps fluorine-proton dipolar interactions to assign adjacent substituents. Cross-validate with LC-MS/MS fragmentation patterns to confirm structural assignments .

Q. What methodologies optimize the synthesis of fluorinated quinolines from this compound?